![molecular formula C8H6ClN3S B1431655 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1538121-87-7](/img/structure/B1431655.png)
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Anticonvulsant Activity
Compounds similar to “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” have been studied for their potential anticonvulsant activity . For instance, the compound “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
The same compound also demonstrated potential as an analgesic agent . This suggests that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in pain management, particularly in conditions associated with neuropathic pain .
Antimicrobial Properties
Chalcone derivatives, which are structurally similar to “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine”, have shown important antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Antifungal Properties
In addition to their antimicrobial properties, chalcone derivatives have also demonstrated antifungal properties . This could potentially be another area of application for “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine”.
Antimalarial Properties
Chalcone derivatives have shown antimalarial properties , suggesting that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in the development of new antimalarial drugs.
Anticancer Properties
Chalcone derivatives have shown anticancer properties , indicating that “4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine” could potentially be used in cancer treatment.
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets and induce changes in cellular processes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Safety and Hazards
properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANUWMJQBWODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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